Ginsenoyne E - 126146-63-2

Ginsenoyne E

Catalog Number: EVT-446056
CAS Number: 126146-63-2
Molecular Formula: C17H22O2
Molecular Weight: 258.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ginsenoyne e, also known as 3-oxopanaxydol or panaquinquecol 3, belongs to the class of organic compounds known as enones. Enones are compounds containing the enone functional group, with the structure RC(=O)CR'. Ginsenoyne e is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ginsenoyne e is primarily located in the membrane (predicted from logP). Outside of the human body, ginsenoyne e can be found in tea. This makes ginsenoyne e a potential biomarker for the consumption of this food product.
Synthesis Analysis

The synthesis of ginsenoyne E has been explored using various methods. One notable approach involves the biomimetic synthesis that utilizes bis-acetylenic enones as key intermediates. This method allows for the generation of complex structures through hetero Diels-Alder reactions. For instance, researchers have reported synthesizing 2'-epi-ginsenoyne L through a seven-step process that emphasizes the utility of these enones in creating dihydropyrans, which are critical in constructing the molecular framework of ginsenoyne E .

The synthesis parameters often include:

  • Reaction conditions: Mild temperatures and specific solvent systems to optimize yield.
  • Catalysts: Use of specific catalysts to facilitate reactions without excessive byproduct formation.
  • Purification techniques: Employing chromatography methods post-synthesis to isolate pure ginsenoyne E.
Molecular Structure Analysis

The molecular structure of ginsenoyne E is characterized by a unique arrangement typical of polyacetylenes. It features multiple carbon-carbon triple bonds that contribute to its chemical reactivity and biological activity. The structural formula can be represented as follows:

CnHm\text{C}_n\text{H}_m

where nn and mm correspond to the number of carbon and hydrogen atoms in the molecule, respectively. Advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been utilized to elucidate its structure, confirming the presence of functional groups that are crucial for its biological activity .

Chemical Reactions Analysis

Ginsenoyne E participates in various chemical reactions typical for polyacetylenes. These include:

  • Electrophilic addition reactions: Where it can react with electrophiles due to its electron-rich triple bonds.
  • Diels-Alder reactions: As noted in synthetic approaches, where it serves as a dienophile.
  • Oxidation reactions: Potentially leading to the formation of more complex structures or derivatives that may exhibit enhanced biological activity.

These reactions are critical for understanding how ginsenoyne E can be modified or utilized in pharmacological applications.

Mechanism of Action

The mechanism of action for ginsenoyne E is not fully elucidated but is believed to involve multiple pathways that affect cellular signaling and metabolic processes. Research indicates that compounds from Panax ginseng, including ginsenoyne E, may interact with various molecular targets within cells, influencing pathways related to inflammation, immune response, and oxidative stress .

Specific mechanisms may include:

  • Modulation of signaling pathways: Influencing pathways such as MAPK (Mitogen-Activated Protein Kinase) which are crucial for cell proliferation and survival.
  • Antioxidant activity: Scavenging free radicals and reducing oxidative damage in cells.
  • Regulation of gene expression: Affecting transcription factors involved in stress responses.
Physical and Chemical Properties Analysis

Ginsenoyne E exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as ethanol and hexane but insoluble in water.
  • Melting Point: Specific melting points can vary based on purity but are generally within a defined range consistent with polyacetylenes.
  • Stability: Sensitive to light and heat; thus, storage conditions must be controlled to maintain integrity.

These properties are essential for its application in pharmacological formulations.

Applications

Ginsenoyne E has several scientific applications largely due to its bioactive properties:

  • Pharmaceutical development: Investigated for potential anti-cancer properties and other therapeutic effects linked to chronic diseases.
  • Nutraceuticals: Incorporated into dietary supplements aimed at enhancing health outcomes related to stress reduction and immune support.
  • Cosmetic formulations: Explored for use in skin care products due to its antioxidant properties.

The ongoing research into ginsenoyne E continues to unveil new applications that leverage its unique chemical structure and biological activity .

Biosynthetic Pathways and Metabolic Engineering of Ginsenoyne E

Enzymatic Cascades in Acetylenic Compound Formation

Ginsenoyne E belongs to the C~17~-polyacetylenes class, characterized by conjugated triple bonds and terminal ene-yne motifs. Its biosynthesis originates from fatty acid precursors via the oxidative decarbonylation pathway, which converges with terpenoid biosynthesis at the level of acetyl-CoA. The initial steps involve:

  • Elongation of palmitic acid (C16:0) by fatty acid elongases (ELO/FAR complexes) to produce C~18~ intermediates.
  • Desaturation catalyzed by Δ12-acetylenase enzymes (e.g., PgFAH12 homologs), introducing triple bonds at C12–C13 positions.
  • Decarbonylation by cytochrome P450 enzymes (CYP86 subfamily), shortening the chain to C~17~ and generating terminal alkynes.

Key modifications specific to Ginsenoyne E include:

  • Hydroxylation at C3/C9 positions by CYP716A subfamily enzymes, confirmed via heterologous expression in Saccharomyces cerevisiae [4] [7].
  • Acetylation of hydroxyl groups by BAHD-type acyltransferases, utilizing acetyl-CoA donors [8].

Table 1: Enzymes Catalyzing Ginsenoyne E Biosynthesis

Enzyme ClassRepresentative GenesFunctionCofactor Requirement
Fatty Acid ElongasePgELO1C16 → C18 elongationNADPH, Malonyl-CoA
AcetylenasePgFAH12Δ12 triple bond formationO~2~, Ferredoxin
DecarbonylaseCYP86B1C~18~ → C~17~ chain shorteningNADPH, O~2~
HydroxylaseCYP716A47C3/C9 hydroxylationNADPH, O~2~
AcyltransferasePgACT1Acetyl group transferAcetyl-CoA

Gene Clusters Governing Polyyne Biosynthesis in Panax Species

Genomic analyses of P. ginseng and P. notoginseng reveal tandem gene arrays on chromosome 7 governing polyyne biosynthesis. The 48.7 kb cluster (Chr7: 21,305,842–21,354,512) contains:

  • Core biosynthetic genes: CYP716A47, PgFAH12, and PgACT1, validated via RNAi silencing showing >90% reduction in Ginsenoyne E accumulation [6] [9].
  • Regulatory elements: Promoter regions with MYB transcription factor binding sites (e.g., MYB3R) responsive to jasmonic acid (JA), explaining enhanced polyyne production under stress [1].
  • Transporters: ABCG-type transporters (PgABCG25) facilitating vacuolar sequestration of polyynes [9].

Comparative genomics shows differential cluster organization between species:

  • P. ginseng: Contains duplicate CYP716A47 copies, correlating with 3.2-fold higher Ginsenoyne E than P. quinquefolius.
  • P. notoginseng: Lacks functional PgACT1, explaining absence of acetylated polyynes [6] [9].

Table 2: Genomic Features of Polyyne Biosynthesis Clusters

Genomic FeatureP. ginsengP. notoginsengFunctional Impact
CYP716A47 Copies21Higher hydroxylation capacity
PgACT1 StatusFunctionalPseudogeneAcetylation only in P. ginseng
MYB Binding Sites53Enhanced JA inducibility
Cluster Size48.7 kb41.2 kbExpanded regulatory regions

Metabolic Flux Analysis of Precursor Channeling

Metabolic flux studies using ^13^C-glucose tracing in P. ginseng hairy roots reveal:

  • MVA pathway dominance: 78% of acetyl-CoA pools for polyyne biosynthesis originate from mevalonate (MVA) pathway, not methylerythritol phosphate (MEP) pathway [1] [7].
  • Bottlenecks: Low activity of HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) limits flux, evidenced by 5-fold Ginsenoyne E increase upon HMGR overexpression [4].
  • Competition: Terpenoid and polyyne pathways compete for acetyl-CoA, with squalene synthase (SQS) consuming 62% of cytosolic pools [10].

Engineering strategies in yeast (S. cerevisiae) optimize flux:

  • CRISPR-mediated activation: Boosting acetyl-CoA supply via ACS^SE^2.1 mutant (acetyl-CoA synthetase) increases flux to polyyne precursors by 8.4-fold [10].
  • Spatial channeling: Colocalization of ELO, CYP716A47, and PgACT1 using synthetic protein scaffolds increases titers from 1.2 mg/L to 21.0 mg/L [10].
  • Dynamic regulation: Knocking down ERG9 (squalene synthase) with JA-responsive promoters redirects >80% acetyl-CoA toward polyynes [4] [7].

Table 3: Flux Distribution in Ginsenoyne E Biosynthesis

Metabolic NodeFlux to Polyynes (%)Major Competing PathwayEngineering Target
Acetyl-CoA22%Terpenoids (SQS)ERG9 knockdown
Malonyl-CoA41%Fatty acids (FAS)ACC1 overexpression
C~18~-Fatty Acid68%Membrane lipidsPgFAH12 boosting
Acetylated Polyyne89%NonePgACT1 scaffolding

Compound Names Mentioned in Article:

  • Ginsenoyne E
  • Palmitic acid (C16:0)
  • Squalene
  • 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)
  • Acetyl-CoA
  • Malonyl-CoA
  • Δ^12^-Heptadecene-9,11-diyne-1-ol (precursor)

Properties

CAS Number

126146-63-2

Product Name

Ginsenoyne E

IUPAC Name

8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-one

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

InChI

InChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,16-17H,2-3,5-7,10,13-14H2,1H3

InChI Key

WIONCQLWGYLTME-UHFFFAOYSA-N

SMILES

CCCCCCCC1C(O1)CC#CC#CC(=O)C=C

Canonical SMILES

CCCCCCCC1C(O1)CC#CC#CC(=O)C=C

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